molecular formula C8H6ClFN2 B1432697 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole CAS No. 1283721-30-1

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Cat. No.: B1432697
CAS No.: 1283721-30-1
M. Wt: 184.6 g/mol
InChI Key: BQEWRZHKPZPFPV-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzodiazole family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2nd and 7th positions, respectively, and a methyl group at the 1st position on the benzodiazole ring. It has a molecular formula of C8H6ClFN2 and a molecular weight of 184.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to facilitate cyclization, forming the desired benzodiazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Scientific Research Applications

2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloro-1-methyl-1H-1,3-benzodiazole
  • 7-Fluoro-1-methyl-1H-1,3-benzodiazole
  • 2-Chloro-7-fluoro-1H-1,3-benzodiazole

Comparison: 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .

Properties

IUPAC Name

2-chloro-7-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c1-12-7-5(10)3-2-4-6(7)11-8(12)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEWRZHKPZPFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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